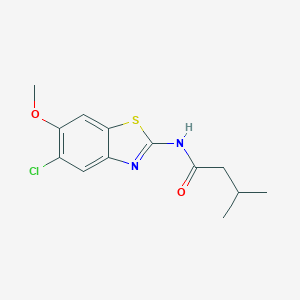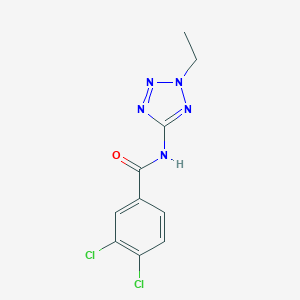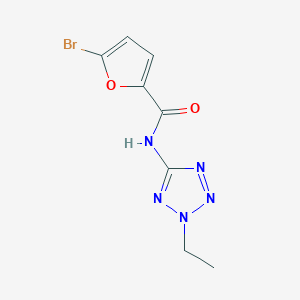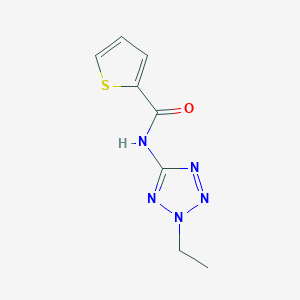![molecular formula C13H13F6NO B244603 N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide, commonly known as BTM, is a novel chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTM is a white crystalline solid that has a molecular formula of C14H14F6NO and a molecular weight of 347.26 g/mol.
Wirkmechanismus
The exact mechanism of action of BTM is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is an important target for many drugs that have sedative, anxiolytic, and anticonvulsant effects. BTM has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission and decreased neuronal excitability.
Biochemical and Physiological Effects:
BTM has been found to produce a range of biochemical and physiological effects in animal models. These effects include reduced pain sensitivity, decreased inflammation, and increased tolerance to seizures. BTM has also been shown to produce sedative and anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BTM in lab experiments is its potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using BTM is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Zukünftige Richtungen
There are several potential future directions for research on BTM. One area of interest is the development of new pain relief medications that target the GABA-A receptor. Additionally, further studies are needed to fully understand the mechanism of action of BTM and its potential use in the treatment of epilepsy and anxiety disorders. Finally, the synthesis of new BTM analogs with improved pharmacological properties could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of BTM involves a multi-step process that starts with the reaction of 3,5-bis(trifluoromethyl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 3,5-bis(trifluoromethyl)phenyl)-3-methylbutanenitrile, which is then subjected to a reduction reaction with lithium aluminum hydride to yield BTM.
Wissenschaftliche Forschungsanwendungen
BTM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. BTM has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain relief medications. Additionally, BTM has been found to possess anticonvulsant and anxiolytic effects, suggesting its potential use in the treatment of epilepsy and anxiety disorders.
Eigenschaften
Molekularformel |
C13H13F6NO |
|---|---|
Molekulargewicht |
313.24 g/mol |
IUPAC-Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C13H13F6NO/c1-7(2)3-11(21)20-10-5-8(12(14,15)16)4-9(6-10)13(17,18)19/h4-7H,3H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
XALNROCCBHBFQP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC(C)CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B244522.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)







